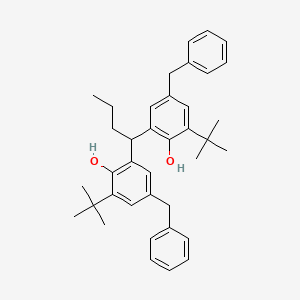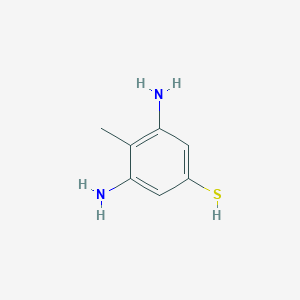
Benzenethiol,3,5-diamino-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenethiol,3,5-diamino-4-methyl- is an organic compound with the molecular formula C7H10N2S It is a derivative of benzenethiol, characterized by the presence of two amino groups at the 3 and 5 positions and a methyl group at the 4 position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol,3,5-diamino-4-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methylbenzenethiol followed by reduction to introduce the amino groups. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .
Industrial Production Methods
Industrial production methods for Benzenethiol,3,5-diamino-4-methyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions are crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenethiol,3,5-diamino-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can further modify the amino groups or the thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfoxides, and various substituted derivatives of Benzenethiol,3,5-diamino-4-methyl- .
Applications De Recherche Scientifique
Benzenethiol,3,5-diamino-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenethiol,3,5-diamino-4-methyl- involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with nucleophiles or electrophiles, leading to various biochemical effects. The pathways involved often include redox reactions and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenethiol,4-methyl-: Lacks the amino groups, making it less reactive in certain chemical reactions.
Benzenethiol,3,5-diamino-: Lacks the methyl group, which can influence its steric and electronic properties.
Benzenethiol,3-amino-4-methyl-:
Uniqueness
The presence of both amino and thiol groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
805182-11-0 |
|---|---|
Formule moléculaire |
C7H10N2S |
Poids moléculaire |
154.24 g/mol |
Nom IUPAC |
3,5-diamino-4-methylbenzenethiol |
InChI |
InChI=1S/C7H10N2S/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,8-9H2,1H3 |
Clé InChI |
WIPISVZJKDWLCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1N)S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)
![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)
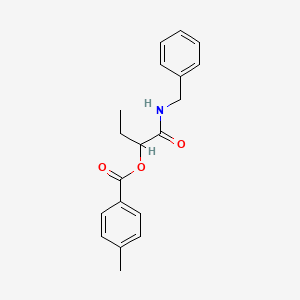
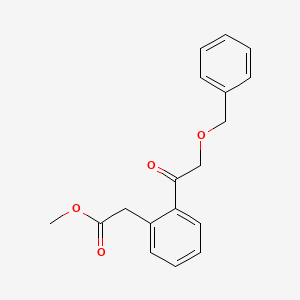
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
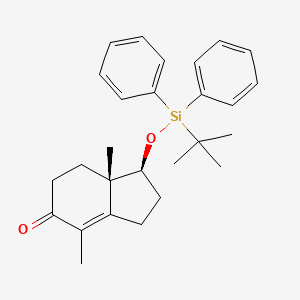
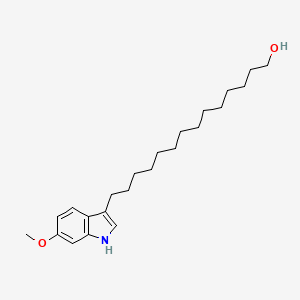

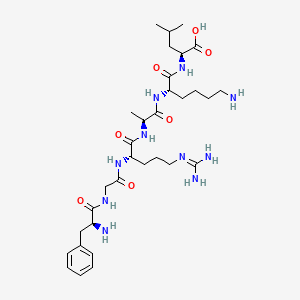
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
